![molecular formula C20H15N3O2S B2395624 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)-2-phénoxyacétamide CAS No. 863588-50-5](/img/structure/B2395624.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)-2-phénoxyacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a chemical compound with the molecular formula C20H15N3O2S . It has been studied for its potential use in the treatment of infections caused by human polyomaviruses JCV and BKV . The compound has been found to inhibit the hexameric helicase of JCV large T antigen, which is a key enzyme in the replication of the virus .
Synthesis Analysis
The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves the design and synthesis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The synthesized compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The crystal structure of “2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” has been determined using X-ray diffraction . The compound was found to bind to the JCV helicase, and the crystal structures obtained allowed for the improvement of the biochemical activity of the inhibitors .Chemical Reactions Analysis
The compound has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The IC50 of a representative compound could reach to 3.6 nm .Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.4170 . Further physical and chemical properties such as solubility, stability, and melting point would require additional experimental data.Mécanisme D'action
Target of Action
The primary target of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is the hexameric helicase of JC polyomavirus large T antigen . This protein plays a crucial role in the replication of the virus, making it an attractive target for antiviral drug development .
Mode of Action
The compound acts as an ATP-competitive inhibitor of the JC virus helicase . It binds to the active site of the helicase, preventing the binding of ATP and thus inhibiting the helicase activity . This prevents the unwinding of the viral DNA, which is a necessary step in viral replication .
Biochemical Pathways
By inhibiting the JC virus helicase, the compound disrupts the viral replication pathway . This prevents the production of new virus particles, thereby limiting the spread of the virus within the host .
Result of Action
The inhibition of JC virus replication by this compound could potentially lead to a decrease in viral load in infected individuals . This could alleviate the symptoms of viral infection and prevent the progression of diseases caused by the JC virus .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the scientific research related to 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide. These include further studies to determine its optimal dosage and administration for the treatment of pain, inflammation, and cancer. Additionally, this compound could be studied for its potential use in combination with other drugs or therapies to enhance its efficacy. Furthermore, the development of new analogs of this compound could lead to the discovery of more potent and selective inhibitors of COX-2 and HDACs.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves a multi-step process that includes the reaction of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline with chloroacetyl chloride to form 4-(thiazolo[5,4-b]pyridin-2-yl)acetamido chloride. This intermediate is then reacted with phenol to form 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
Activité antioxydante
Les thiazolo[4,5-b]pyridines, y compris le composé en question, ont été trouvées pour présenter une activité antioxydante élevée . Cela les rend potentiellement utiles pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies, notamment les troubles neurodégénératifs, le cancer et les maladies cardiovasculaires.
Activité antimicrobienne
Ces composés ont également été identifiés comme ayant des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens, qui pourraient être particulièrement précieux compte tenu de la prévalence croissante des bactéries résistantes aux antibiotiques.
Activité herbicide
Les thiazolo[4,5-b]pyridines ont été rapportées comme possédant une activité herbicide . Cela pourrait les rendre utiles dans le développement de nouveaux herbicides pour une utilisation en agriculture.
Activité anti-inflammatoire
Ces composés ont été trouvés pour avoir des effets anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires, telles que l'arthrite et les maladies inflammatoires de l'intestin.
Activité antifongique
Les thiazolo[4,5-b]pyridines ont été rapportées comme ayant des propriétés antifongiques . Cela pourrait les rendre utiles dans le traitement des infections fongiques.
Activité antitumorale
Ces composés ont été identifiés comme ayant une activité antitumorale . Cela suggère des applications potentielles dans le développement de nouveaux médicaments anticancéreux.
Antagonistes du récepteur H3 de l'histamine
Certains représentants de cette classe ont été rapportés comme des antagonistes du récepteur H3 de l'histamine . Cela pourrait les rendre utiles dans le traitement de conditions telles que les allergies et l'asthme.
Bioisostères de la purine
Les thiazolo[4,5-b]pyridines sont des bioisostères de la purine biologiquement pertinents . Cela signifie qu'ils pourraient potentiellement être utilisés comme substituts de la purine dans le développement de nouveaux médicaments.
Analyse Biochimique
Biochemical Properties
The compound 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to the JCV Helicase, a key enzyme involved in the replication of the JC polyomavirus . The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
In cellular processes, 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has demonstrated significant effects. It has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways . This inhibition can influence cell function, including impacts on gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-phenoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide exerts its effects through several mechanisms. It binds to the active site of the JCV Helicase, inhibiting its activity . This binding interaction is likely due to the formation of hydrogen bonds and hydrophobic interactions . Additionally, it inhibits PI3K, leading to changes in gene expression .
Metabolic Pathways
Given its inhibitory effects on PI3K, it is likely involved in pathways related to cell signaling .
Subcellular Localization
Based on its known interactions with enzymes such as JCV Helicase and PI3K, it is likely to be found in locations where these enzymes are present .
Propriétés
IUPAC Name |
2-phenoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(13-25-16-5-2-1-3-6-16)22-15-10-8-14(9-11-15)19-23-17-7-4-12-21-20(17)26-19/h1-12H,13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPYHPZSFYJPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

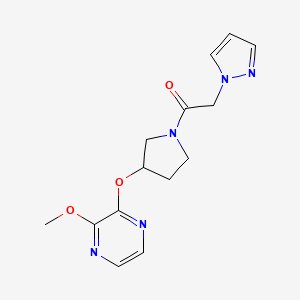
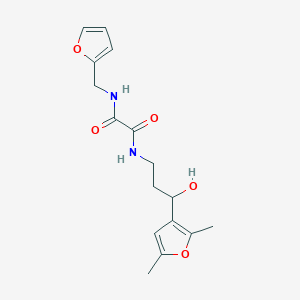
![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)
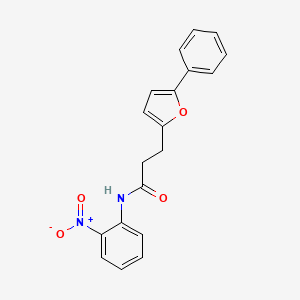
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)
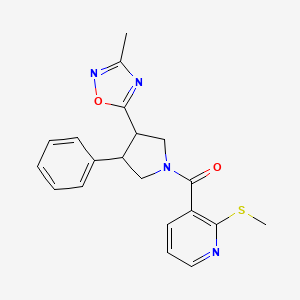
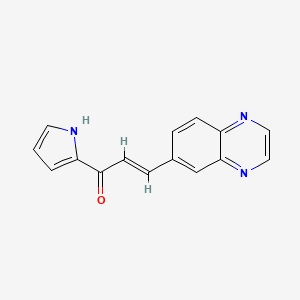

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)
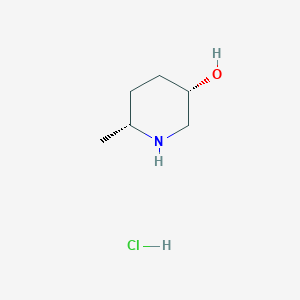
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2395559.png)